Potassium Tris(1-pyrazolyl)borohydride Potassium Tris(1-pyrazolyl)borohydride
Brand Name: Vulcanchem
CAS No.: 18583-60-3
VCID: VC21013456
InChI: InChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1
SMILES: [B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]
Molecular Formula: C9H10BKN6
Molecular Weight: 252.13 g/mol

Potassium Tris(1-pyrazolyl)borohydride

CAS No.: 18583-60-3

Cat. No.: VC21013456

Molecular Formula: C9H10BKN6

Molecular Weight: 252.13 g/mol

* For research use only. Not for human or veterinary use.

Potassium Tris(1-pyrazolyl)borohydride - 18583-60-3

Specification

CAS No. 18583-60-3
Molecular Formula C9H10BKN6
Molecular Weight 252.13 g/mol
IUPAC Name potassium;tri(pyrazol-1-yl)boranuide
Standard InChI InChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1
Standard InChI Key IBNGZWIUPDMZMG-UHFFFAOYSA-N
Isomeric SMILES [B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]
SMILES [B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]
Canonical SMILES [BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]

Introduction

Chemical Structure and Identification

Potassium Tris(1-pyrazolyl)borohydride, with molecular formula C₉H₁₀BKN₆, is a white crystalline solid characterized by its tripodal structure with three pyrazolyl rings attached to a central boron atom. The compound features a negatively charged borohydride core balanced by a potassium counterion . The three pyrazolyl groups are arranged around the boron in a facial configuration, creating a "scorpionate" ligand structure that can effectively coordinate with metal centers .

Physical and Chemical Properties

Potassium Tris(1-pyrazolyl)borohydride exhibits several distinctive physical and chemical characteristics that make it valuable for various applications. The compound is a white crystalline powder with a melting point range of 182-188°C . It demonstrates solubility in various polar solvents, including alcohols, tetrahydrofuran (THF), and dimethylformamide (DMF), while reacting with water .

Table 1. Physical and Chemical Properties of Potassium Tris(1-pyrazolyl)borohydride

PropertyDescriptionReference
Molecular FormulaC₉H₁₀BKN₆
Molecular Weight252.13 g/mol
CAS Number18583-60-3
Physical AppearanceWhite crystalline powder
Melting Point182-188°C
SolubilitySoluble in alcohols, THF, DMF; Reacts with water
Purity (Commercial)≥93%

Structural Characteristics

The compound's structure is characterized by a central boron atom with a hydrogen and three pyrazolyl groups attached through nitrogen atoms. The three pyrazolyl groups create a tripodal arrangement, with the nitrogen atoms providing active binding sites for coordination with metals . The structure can be represented by the formula [K⁺][HB(C₃H₃N₂)₃⁻], highlighting the ionic nature of the compound with a potassium cation and a tris(pyrazolyl)borate anion .

Synthesis Methods

Conventional Synthesis

The traditional synthesis of Potassium Tris(1-pyrazolyl)borohydride involves the reaction of potassium borohydride (KBH₄) with pyrazole under appropriate conditions. This reaction proceeds with the evolution of hydrogen gas as each pyrazole molecule reacts with the boron center . The general reaction can be represented as:

KBH₄ + 3 C₃H₄N₂ → KHB(C₃H₃N₂)₃ + 3 H₂

This synthetic approach requires careful control of reaction conditions, including temperature and solvent selection, to achieve high yields and purity . The reaction becomes progressively more difficult with each successive addition of a pyrazolyl group due to increasing steric hindrance around the boron atom .

Advanced Synthetic Strategies

Recent research has developed more efficient methodologies for synthesizing tris(pyrazolyl)borate ligands. One approach utilizes highly reactive haloboranes, such as dichloroborane dimethylsulfide complex (BHCl₂·SMe₂), which react with in-situ formed pyrazolides under mild conditions . This method allows for the synthesis of a wide range of poly(pyrazolyl)borate ligands with various substituents in excellent yields and complete regioselectivity .

The optimized reaction conditions typically involve:

  • Formation of sodium pyrazolide using sodium hydride and pyrazole in toluene

  • Reaction with the appropriate boron source (e.g., BHCl₂·SMe₂ for bis-derivatives or BCl₃·SMe₂ for tetrakis-derivatives)

  • Metal exchange, if desired, to obtain different metal salts of the ligand

Chemical Reactivity

Reaction Types

Potassium Tris(1-pyrazolyl)borohydride participates in several types of chemical reactions:

  • Metal Complexation: The ligand readily forms complexes with various metal ions, creating compounds with diverse properties and applications .

  • Substitution Reactions: The pyrazolyl groups can undergo substitution under certain conditions, allowing for the modification of the ligand structure.

  • Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of the borohydride group.

  • Hydrolysis: In contact with water, the compound can release hydrogen gas, which is an important consideration for handling and storage .

Structural Variations and Related Compounds

Substituted Derivatives

Various derivatives of the basic Tris(1-pyrazolyl)borohydride structure have been synthesized by introducing substituents on the pyrazolyl rings. These modifications can significantly alter the steric and electronic properties of the ligand, affecting its coordination behavior and applications .

One important derivative is Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride (KTp*), which contains methyl groups at the 3 and 5 positions of each pyrazolyl ring . The addition of these methyl groups increases the steric hindrance around the metal center when the ligand coordinates, ensuring that only one ligand can bind to a metal and leaving other coordination sites available for catalysis .

Table 2. Comparison of Tris(pyrazolyl)borate Derivatives

CompoundStructure ModificationKey PropertiesReference
KTp (unsubstituted)No substituents on pyrazole ringsBasic scorpionate ligand
KTp* (dimethyl)Methyl groups at 3,5-positionsIncreased steric hindrance, selective coordination
KTp(4-Me)Methyl group at 4-positionEnhanced anti-cancer activity
KTp(3-tBu)tert-butyl group at 3-positionHighly encumbering, selective coordination

Bis and Tetrakis Derivatives

Beyond the tris(pyrazolyl)borate ligands, related compounds with different numbers of pyrazolyl groups have been synthesized:

  • Bis(pyrazolyl)borate ligands (Bp): These contain two pyrazolyl groups attached to boron and have distinct coordination properties .

  • Tetrakis(pyrazolyl)borate ligands (Tkp): With four pyrazolyl groups, these compounds represent more sterically crowded ligands with unique coordination behavior .

Recent synthetic advances have made it possible to prepare both bis and tetrakis derivatives with various substituents, expanding the range of available ligands for specific applications .

Applications in Chemistry and Research

Catalysis

The tris(pyrazolyl)borate ligands, including Potassium Tris(1-pyrazolyl)borohydride, have been extensively studied for their applications in catalysis. The unique coordination properties of these ligands allow for the design of metal complexes with specific catalytic activities .

Key features that make these compounds valuable in catalysis include:

  • The ability to stabilize various oxidation states of metals

  • The capacity to create well-defined coordination environments

  • The possibility of tuning steric and electronic properties through substitution

  • The formation of complexes with available coordination sites for substrate binding

These characteristics have led to the development of catalysts for various transformations, including oxidation reactions, hydrogenation, polymerization, and C-H activation processes .

Medicinal and Biological Applications

Recent research has revealed promising biological activities of metal complexes formed with tris(pyrazolyl)borate ligands. One significant area of investigation is the potential anticancer activity of these compounds .

A study on Potassium Tris(4-methyl-1-pyrazolyl)borohydride (KTp(4-Me)) demonstrated potent anti-tumor activities against human hepatocellular carcinoma (HCC) cell lines . This compound exhibited significant antiproliferative effects on HepG2 and Hep3B cells, showing potential as an anticancer agent .

The mechanism of action appears to involve iron chelation, with the ligand capable of binding to ferrous iron . Iron chelators have emerged as promising cancer chemotherapeutic agents, making this application particularly noteworthy .

Table 3. Biological Activities of Selected Tris(pyrazolyl)borate Compounds

CompoundBiological ActivityTarget Cells/SystemsReference
KTp(4-Me)Antiproliferative activityHepG2 and Hep3B (liver cancer cells)
Metal complexes with TpIron chelationVarious biological systems
Tp-metal complexesEnzyme mimeticsEnzymatic reaction systems

Current Research and Future Perspectives

Research on Potassium Tris(1-pyrazolyl)borohydride and related compounds continues to evolve, with several promising directions:

  • Development of New Derivatives: Synthesis of novel tris(pyrazolyl)borate ligands with specialized properties for specific applications .

  • Expanded Catalytic Applications: Investigation of new catalytic systems based on metal complexes with these ligands .

  • Medicinal Chemistry: Further exploration of the biological activities, particularly in cancer treatment and other therapeutic areas .

  • Materials Science: Application in the development of functional materials with specific properties .

Recent synthetic advances have significantly expanded the range of accessible derivatives, enabling the creation of compounds with previously inaccessible structural features . This expansion provides new opportunities for research and application development.

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